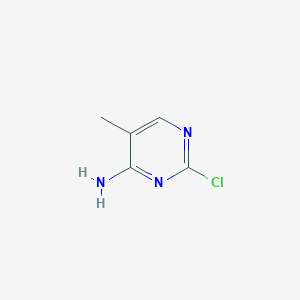
N6,7-Dimethylquinoline-5,6-diamine
説明
Synthesis Analysis
The synthesis of derivatives related to N6,7-Dimethylquinoline-5,6-diamine has been widely explored. For instance, Roberts et al. (1997) described the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involves a series of nitrations, reductions, and cyclizations (Roberts et al., 1997). Additionally, Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, showcasing methods for aminodehalogenation and nucleophilic substitution (Dyablo et al., 2015).
Molecular Structure Analysis
Studies on the molecular and crystal structures of related compounds provide insight into the structural characteristics of N6,7-Dimethylquinoline-5,6-diamine. Rudenko et al. (2013) detailed the synthesis and structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing information about the conformation and arrangement of atoms within similar molecules (Rudenko et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of N6,7-Dimethylquinoline-5,6-diamine derivatives have been explored through various reactions. For example, the work by Yu et al. (2011) on N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminonickel dichlorides demonstrates the potential of these compounds in catalysis, particularly in ethylene polymerization (Yu et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of N6,7-Dimethylquinoline-5,6-diamine in different environments. The crystalline structure and physico-chemical properties of related compounds, as investigated by Davydov et al. (1993), provide valuable insights into the potential physical characteristics of N6,7-Dimethylquinoline-5,6-diamine (Davydov et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming new compounds, are essential for the application of N6,7-Dimethylquinoline-5,6-diamine in chemical synthesis and other applications. The synthesis and mutagenicity study by Seng et al. (1990) on a related compound, 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, highlights the chemical behavior and potential risks associated with compounds in this class (Seng et al., 1990).
科学的研究の応用
Organic Chemistry
It's used in studying the chemistry of strong neutral nitrogen organic bases, such as benzoquinoline, and in synthesizing various derivatives like 8-arylimino-7,7-dimethyl-5,6-dihydroquinoline, which are active in ethylene polymerization (Pozharskii et al., 2016).
Synthesis and Chemical Analysis
It's employed in the synthesis of new ring systems such as 1,3,2-diazaphosphorino[6,1-a]isoquinolines and various pyrrolo[4,3,2-de]quinolines (Zalán et al., 2003); (Roberts et al., 1997).
Biological Research
N6,7-Dimethylquinoline-5,6-diamine is used in the enantioselective synthesis of 3,4-dihydropyran derivatives in biological applications (Liu et al., 2012). Additionally, it shows antiplasmodial activity against Plasmodium falciparum, making it a potential antimalarial drug lead (Mizukawa et al., 2021).
Toxicology
It is utilized in toxicology research to determine toxicity values in aquatic environments (Birkholz et al., 1990).
Medical Imaging
It serves as a selective σ2-receptor ligand for tumor imaging (Li et al., 2016).
Materials Science
In the field of materials science, it's used as a dopant in Organic Light-Emitting Devices (OLEDs) for improved current and power efficiency (Yu et al., 2011).
Pharmacology
It exhibits potential as a dopamine agonist and in cytotoxic effects on human tumor cell lines, contributing to the development of new anticancer agents (Heier et al., 1997); (Zhang et al., 2007).
Mutagenicity Studies
It is active in the Ames test, used for evaluating mutagenicity in compounds (Grivas & Jägerstad, 1984).
Safety And Hazards
特性
IUPAC Name |
6-N,7-dimethylquinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPMOSOIJRQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232323 | |
| Record name | N6,7-Dimethylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6,7-Dimethylquinoline-5,6-diamine | |
CAS RN |
83407-42-5 | |
| Record name | N6,7-Dimethylquinoline-5,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083407425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6,7-Dimethylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




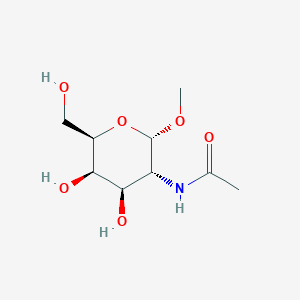

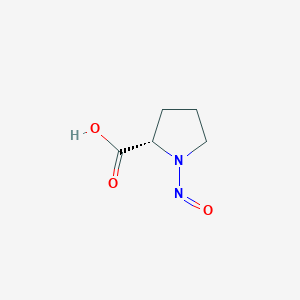
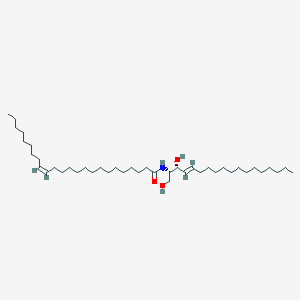
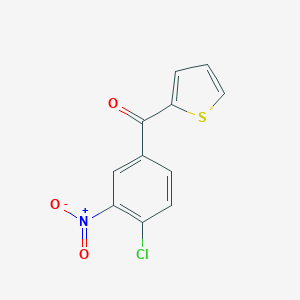
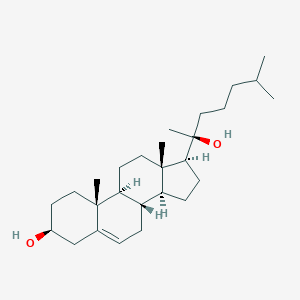
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)


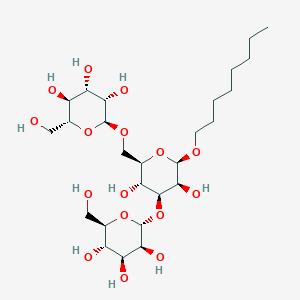

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
